D-RIBULOSE 1 5-BISPHOSPHATE SODIUM SALT
Description
Significance of D-Ribulose 1,5-Bisphosphate as a Central Metabolite
D-Ribulose 1,5-bisphosphate (RuBP) is an organic substance of immense biological importance, functioning as the principal acceptor of carbon dioxide in the Calvin-Benson cycle, the primary pathway for carbon fixation in plants, algae, and many bacteria. wikipedia.org This five-carbon sugar, which exists as a colorless anion in solution, is a double phosphate (B84403) ester of the ketopentose, ribulose. wikipedia.org Its role is central to life, as it is the starting point for the conversion of inorganic CO₂ into the organic molecules necessary for growth.
The carboxylation of RuBP is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, more commonly known as RuBisCO. wikipedia.org This reaction produces a highly unstable six-carbon intermediate that is quickly cleaved into two molecules of 3-phosphoglycerate (B1209933) (3-PGA). wikipedia.org These 3-PGA molecules are then utilized in various metabolic pathways, ultimately leading to the synthesis of glucose and other essential organic compounds. wikipedia.orgdepedtambayan.net The regeneration of RuBP is a critical part of the Calvin cycle, ensuring the continuous fixation of carbon. frontiersin.org Given its fundamental role, RuBP is found across all domains of life, including Archaea, Bacteria, and Eukarya. wikipedia.org
Historical Context of D-Ribulose 1,5-Bisphosphate Discovery and its Role in Carbon Fixation
The discovery of D-Ribulose 1,5-bisphosphate is intrinsically linked to the elucidation of the path of carbon in photosynthesis. In 1951, Andrew Benson, working in the laboratory of Melvin Calvin at the University of California, Berkeley, first identified this pivotal compound. wikipedia.org This discovery was a crucial piece in the puzzle of the carbon fixation cycle, a series of reactions that would later be named the Calvin-Benson cycle.
The research, which earned Melvin Calvin the Nobel Prize in Chemistry in 1961, detailed how plants convert carbon dioxide into carbohydrates. The identification of RuBP as the initial CO₂ acceptor was a landmark achievement, revealing the first step of this complex process. wikipedia.org The enzyme responsible for this reaction, RuBisCO, was subsequently identified and has since become one of the most studied enzymes in biology, largely due to its critical role in global carbon cycling and its surprisingly inefficient catalytic nature. wikipedia.orgnih.govnih.gov
Properties
CAS No. |
108321-97-7 |
|---|---|
Molecular Formula |
C5H8Na4O11P2 |
Molecular Weight |
398.017022 |
Origin of Product |
United States |
Biosynthesis and Turnover of D Ribulose 1,5 Bisphosphate
Enzymatic Pathways for D-Ribulose 1,5-Bisphosphate Generation
The generation of D-Ribulose 1,5-bisphosphate is the culmination of the regenerative phase of the Calvin-Benson-Bassham cycle. frontiersin.orgresearchgate.net This metabolic pathway is responsible for carbon fixation and the production of sugar phosphates essential for plant metabolism. frontiersin.orgnih.gov The final and crucial step in producing RuBP is catalyzed by the enzyme phosphoribulokinase (PRK), which facilitates the ATP-dependent phosphorylation of its precursor, ribulose-5-phosphate (Ru5P). nih.govnih.govwikipedia.org
Phosphoribulokinase (PRK) is an essential enzyme unique to the CBB cycle that catalyzes the transfer of a phosphate (B84403) group from ATP to ribulose-5-phosphate (Ru5P), yielding D-ribulose 1,5-bisphosphate (RuBP) and ADP. nih.govwikipedia.orgwikipedia.org This reaction is the final step in the regeneration of the CO2-acceptor molecule required for the continuation of the cycle. researchgate.netwikipedia.org The activity of PRK is a significant determinant of the metabolic rate of carbon fixation in photosynthetic organisms. wikipedia.org
The catalytic mechanism involves an active site residue, such as aspartate, which deprotonates the C1 hydroxyl group of Ru5P. frontiersin.orgnih.gov This activation enables a nucleophilic attack on the terminal (gamma) phosphoryl group of an ATP molecule, leading to the formation of RuBP. frontiersin.orgnih.govwikipedia.org This process requires the presence of a divalent metal cation, typically Mg2+. wikipedia.org
PRK activity is subject to stringent regulation to ensure it functions in coordination with the light-dependent reactions of photosynthesis. In oxygenic phototrophs, PRK is redox-regulated. nih.gov In its oxidized state (in the dark), the enzyme is inactive. In the light, reducing power from the photosynthetic electron transport chain, mediated by thioredoxin, reduces a disulfide bond in PRK, leading to a conformational change that activates the enzyme. nih.gov Further regulation occurs through the formation of a larger complex with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the chloroplast protein CP12, which inactivates PRK in the dark. nih.gov
| Enzyme | Substrates | Products | Regulation |
| Phosphoribulokinase (PRK) | D-ribulose 5-phosphate, ATP | D-ribulose 1,5-bisphosphate, ADP | Redox-regulated (activated by thioredoxin in the light); inhibited by formation of a complex with GAPDH and CP12 in the dark. nih.gov |
The direct precursor for RuBP synthesis is ribulose-5-phosphate (Ru5P). frontiersin.orgnih.gov Ru5P itself is an intermediate in both the CBB cycle and the pentose (B10789219) phosphate pathway (PPP). wikipedia.orgnih.gov Within the CBB cycle's regeneration phase, Ru5P is formed from two other five-carbon sugar phosphates: ribose-5-phosphate (B1218738) (R5P) and xylulose-5-phosphate (X5P). frontiersin.orgnih.gov
The conversion of these precursors to Ru5P is catalyzed by two distinct enzymes:
Ribose-5-phosphate isomerase (RPI) catalyzes the reversible isomerization of R5P into Ru5P. frontiersin.orgnih.gov
Ribulose-5-phosphate 3-epimerase (RPE) catalyzes the reversible epimerization of X5P into Ru5P. frontiersin.orgnih.gov
These two pathways ensure a steady supply of Ru5P for the final phosphorylation step to RuBP. The ultimate source of carbon for these precursors within the CBB cycle is glyceraldehyde-3-phosphate (G3P), a three-carbon sugar phosphate produced during the reduction phase of the cycle. nih.gov Through a series of reactions involving enzymes like transketolase and aldolase, five molecules of G3P are rearranged to form three molecules of the five-carbon sugar phosphate precursors of RuBP. researchgate.netlibretexts.org
Outside of the CBB cycle, the pentose phosphate pathway is a major source of these precursors. nih.govwikipedia.org The oxidative phase of the PPP converts glucose-6-phosphate into Ru5P, which can then be isomerized to R5P for nucleotide synthesis or used in the non-oxidative branch. nih.govwikipedia.orgkhanacademy.org
| Precursor Molecule | Converting Enzyme | Product | Metabolic Pathway |
| Ribose-5-phosphate (R5P) | Ribose-5-phosphate isomerase (RPI) | D-ribulose 5-phosphate (Ru5P) | Calvin-Benson-Bassham Cycle, Pentose Phosphate Pathway frontiersin.orgnih.gov |
| Xylulose-5-phosphate (X5P) | Ribulose-5-phosphate 3-epimerase (RPE) | D-ribulose 5-phosphate (Ru5P) | Calvin-Benson-Bassham Cycle, Pentose Phosphate Pathway frontiersin.orgnih.gov |
Regeneration Mechanisms of D-Ribulose 1,5-Bisphosphate within the Calvin-Benson-Bassham Cycle
For every three molecules of CO2 fixed, six molecules of G3P are produced. One of these G3P molecules exits the cycle as a net product, available for the synthesis of starch and sucrose. frontiersin.org The remaining five G3P molecules enter the regeneration pathway. Through a series of intricate enzymatic reactions, these five 3-carbon molecules are rearranged to form three 5-carbon molecules of Ru5P. researchgate.netlibretexts.org The enzymes involved include triose phosphate isomerase, aldolase, fructose-1,6-bisphosphatase, transketolase, and sedoheptulose-1,7-bisphosphatase, which work together to produce the Ru5P precursors, R5P and X5P. researchgate.netlibretexts.org
These are then converted to Ru5P by ribose-5-phosphate isomerase and ribulose-5-phosphate epimerase, respectively. frontiersin.orgresearchgate.net The final, irreversible step is the phosphorylation of these three Ru5P molecules by phosphoribulokinase (PRK), using three molecules of ATP, to regenerate three molecules of RuBP, thus completing the cycle. frontiersin.orgresearchgate.netlibretexts.org
Turnover and Metabolic Fates of D-Ribulose 1,5-Bisphosphate Beyond the Calvin Cycle
The primary metabolic fate of RuBP is to serve as the substrate for RuBisCO. wikipedia.org RuBisCO catalyzes one of two reactions: carboxylation or oxygenation.
Carboxylation : In the primary reaction of the CBB cycle, RuBisCO catalyzes the addition of CO2 to RuBP. This creates a transient six-carbon intermediate that is immediately hydrolyzed to two molecules of 3-phosphoglycerate (B1209933) (3-PGA), which continue through the cycle. wikipedia.orgtaylorandfrancis.com
Oxygenation (Photorespiration) : RuBisCO can also catalyze the addition of molecular oxygen (O2) to RuBP, a competing and wasteful process known as photorespiration. researchgate.netpnas.org This reaction produces one molecule of 3-PGA and one molecule of 2-phosphoglycolate (B1263510). nih.gov The 2-phosphoglycolate cannot directly re-enter the CBB cycle and must be salvaged through the complex photorespiratory pathway, which involves multiple cellular compartments (chloroplast, peroxisome, and mitochondrion). nih.gov This pathway consumes energy and releases previously fixed CO2, representing a significant turnover and loss of RuBP and fixed carbon. nih.gov
During catalysis, RuBisCO can also produce xylulose 1,5-bisphosphate (XuBP) from RuBP, particularly at a pH below 8.0. nih.gov XuBP acts as an inhibitor by binding tightly to the decarbamylated (inactive) form of RuBisCO. nih.gov
In Vitro Synthesis Strategies for D-Ribulose 1,5-Bisphosphate for Research Applications
The availability of pure RuBP is essential for in vitro studies of RuBisCO and other enzymes of the CBB cycle. Several strategies for the laboratory synthesis of RuBP have been developed, primarily relying on enzymatic methods due to the complexity of the molecule.
A common method involves the sequential enzymatic conversion of a readily available precursor. pnas.orgacs.org For instance, RuBP can be synthesized from ribose-5-phosphate using the enzymes ribose-5-phosphate isomerase (to form ribulose-5-phosphate) and phosphoribulokinase (to phosphorylate it to RuBP). pnas.org The reaction requires ATP as the phosphate donor. pnas.org Following the synthesis, purification is necessary to remove unreacted substrates, byproducts like ADP, and any inhibitory compounds. This is often achieved by adding activated charcoal to adsorb the nucleotides, followed by precipitation of the RuBP salt, for example, by adding barium acetate (B1210297) and ethanol. pnas.org The barium ions can then be removed using an ion-exchange resin, yielding a purified RuBP solution that can be freeze-dried for storage. pnas.org It is crucial to store purified RuBP under specific conditions (e.g., low pH, -80°C) to prevent degradation and the formation of inhibitory oxidation products. nih.gov
Chemoenzymatic synthesis leverages the high specificity of enzymes as catalysts within a multi-step chemical synthesis process. This approach provides a practical route to RuBP from more common starting materials. One established chemoenzymatic route starts from glucose-6-phosphate. acs.org This precursor is converted through a series of enzymatic reactions, including those of the pentose phosphate pathway, to generate ribose-5-phosphate.
Alternatively, a more direct route starts with adenosine (B11128) monophosphate (AMP), which is converted to ribose-5-phosphate. acs.org From ribose-5-phosphate, the synthesis proceeds using two key enzymes in a coupled reaction:
Ribose-5-phosphate isomerase converts ribose-5-phosphate to ribulose-5-phosphate.
Phosphoribulokinase catalyzes the ATP-dependent phosphorylation of ribulose-5-phosphate to the final product, D-ribulose 1,5-bisphosphate.
This method requires a system for regenerating ATP, as it is consumed stoichiometrically in the final phosphorylation step. acs.org The use of immobilized enzymes can facilitate the process and allow for their reuse, making the synthesis more efficient and scalable for research applications. nih.gov
Considerations for Laboratory Preparation and Stability of D-Ribulose 1,5-Bisphosphate Sodium Salt
The preparation of D-Ribulose 1,5-bisphosphate (RuBP) for laboratory use is typically achieved through enzymatic synthesis. acs.orgpnas.org A common method involves the sequential action of ribose-5-phosphate isomerase and phosphoribulokinase on ribose-5-phosphate. pnas.org This reaction requires ATP as a phosphate donor and magnesium ions (MgCl₂) as a cofactor. pnas.org
Following the enzymatic synthesis, a purification process is necessary to isolate the RuBP. This often involves several steps to remove nucleotides, such as ATP, and other reactants. Activated charcoal is frequently used to adsorb and remove the nucleotides. pnas.org The RuBP is then precipitated from the solution. One method involves adding a molar excess of barium acetate, which causes the barium salt of RuBP to precipitate, especially upon the addition of ethanol. pnas.org The precipitate is then redissolved, and the barium ions are removed using an ion-exchange resin, such as Dowex 50 H+. pnas.org The final product is often lyophilized (freeze-dried) for storage. pnas.org The purity of the synthesized RuBP is typically verified using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy. pnas.org
Table 2: General Steps for Enzymatic Laboratory Preparation of D-Ribulose 1,5-Bisphosphate
| Step | Description | Key Reagents/Components |
|---|---|---|
| 1. Enzymatic Reaction | Ribose-5-phosphate is converted to RuBP using specific enzymes. | Ribose-5-phosphate, Ribose-5-phosphate isomerase, Phosphoribulokinase, ATP, MgCl₂. pnas.org |
| 2. Nucleotide Removal | Unreacted nucleotides like ATP are removed from the reaction mixture. | Activated charcoal. pnas.org |
| 3. Precipitation | RuBP is precipitated from the solution to separate it from soluble impurities. | Barium acetate, Ethanol. pnas.org |
| 4. Ion Removal | Cations used for precipitation (e.g., Ba²⁺) are removed. | Ion-exchange resin (e.g., Dowex 50 H⁺). pnas.org |
| 5. Lyophilization | The purified product is freeze-dried to yield a stable powder for storage. | Not applicable. pnas.org |
The stability of D-Ribulose 1,5-bisphosphate sodium salt is a critical consideration for its storage and use in assays. The compound is susceptible to degradation. Oxidation during synthesis or storage can lead to the formation of impurities, such as D-glycero-2,3-pentodiulose-1,5-bisphosphate. nih.gov This particular impurity is a potent, slow, tight-binding inhibitor of RuBisCO and can significantly interfere with enzymatic assays. nih.gov
The formation of this inhibitory oxidized product occurs slowly during frozen storage, even at low pH, and more rapidly at room temperature in assay buffers. nih.gov The presence of transition metals, like Cu²⁺, and oxygen can accelerate this degradation. nih.gov Therefore, to ensure stability and prevent the formation of inhibitors, it is recommended to store RuBP sodium salt at low temperatures, typically -20°C. sigmaaldrich.comsigmaaldrich.com For long-term storage, even lower temperatures of -80°C or storage in liquid nitrogen have been used. pnas.orgnih.gov Furthermore, preventing contamination with transition metals and excluding oxygen can help maintain the integrity of the compound. nih.gov Commercially available preparations of the sodium salt are typically sold as a white powder, which is soluble in water. sigmaaldrich.comsigmaaldrich.com
Table 3: Factors Affecting the Stability of D-Ribulose 1,5-Bisphosphate Sodium Salt
| Factor | Effect on Stability | Recommended Practice |
|---|---|---|
| Temperature | Higher temperatures accelerate degradation. nih.gov | Store as a dry powder at -20°C or below. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Oxygen & Transition Metals | Promote oxidation to inhibitory byproducts (e.g., pentodiulose-P2). nih.gov | Exclude transition metals and oxygen during synthesis and storage where possible. nih.gov |
| pH | Degradation can occur even at low pH during storage. nih.gov | Store in appropriate buffers for short-term use; for long-term storage, a lyophilized powder is preferred. pnas.org |
| Moisture | The compound is sold as a hydrate, but excess moisture can affect stability. sigmaaldrich.comsigmaaldrich.com | Store in a dry, well-sealed container. |
Enzymatic Interactions and Kinetic Mechanisms Involving D Ribulose 1,5 Bisphosphate
D-Ribulose 1,5-Bisphosphate as the Substrate for RuBisCO
D-Ribulose 1,5-bisphosphate (RuBP) is the primary substrate for the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase, commonly known as RuBisCO. byjus.comwikipedia.org This enzyme is central to the process of carbon fixation in photosynthetic organisms. mdpi.comyoutube.com RuBisCO catalyzes the initial, rate-limiting step in the Calvin-Benson-Bassham (CBB) cycle, where it facilitates the reaction of RuBP with either carbon dioxide (CO2) or molecular oxygen (O2). mdpi.comresearchgate.net The active sites for substrate binding are located in the large chains of the RuBisCO enzyme complex. wikipedia.org The enzyme's dual reactivity with both CO2 and O2 leads to two competing metabolic pathways: photosynthesis and photorespiration, respectively. byjus.comresearchgate.net
Mechanism of Carboxylation of D-Ribulose 1,5-Bisphosphate by RuBisCO
The carboxylation of RuBP by RuBisCO is the cornerstone of photosynthetic carbon assimilation, converting inorganic carbon into biologically useful organic molecules. mdpi.comnih.gov This multi-step reaction occurs within the chloroplast stroma and is the first major step of carbon fixation. byjus.comyoutube.com
The catalytic process begins with the conversion of the keto tautomer of RuBP into a highly reactive 2,3-enediol(ate) intermediate. byjus.commdpi.com This enolization step is facilitated by amino acid residues within the RuBisCO active site. youtube.com The enediol(ate) form of RuBP then acts as the nucleophile that attacks a molecule of CO2. mdpi.comyoutube.com This carboxylation event results in the formation of a transient, highly unstable six-carbon intermediate, 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate. byjus.commdpi.com
This intermediate is rapidly hydrated and then undergoes cleavage of the bond between the C2 and C3 carbons. byjus.commdpi.com This cleavage yields two molecules of the three-carbon compound 3-phospho-D-glycerate (3-PGA). mdpi.comnih.gov These 3-PGA molecules then enter the subsequent steps of the Calvin cycle to be reduced and ultimately contribute to the synthesis of glucose and other carbohydrates, as well as the regeneration of RuBP. byjus.commdpi.com The entire process requires the presence of a magnesium ion (Mg2+) in the active site, which plays a crucial role in orienting the substrates and stabilizing charged intermediates. youtube.com
Table 1: Key Steps in the Carboxylation of D-Ribulose 1,5-Bisphosphate
| Step | Description | Reactants | Products |
| 1. Enolization | The keto form of RuBP is converted to a 2,3-enediol(ate) intermediate within the RuBisCO active site. | D-Ribulose 1,5-bisphosphate | 2,3-enediol(ate) intermediate |
| 2. Carboxylation | The enediol(ate) intermediate attacks a molecule of carbon dioxide. | 2,3-enediol(ate) intermediate, CO2 | 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate |
| 3. Hydration & Cleavage | The unstable six-carbon intermediate is hydrated and cleaved. | 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate, H2O | Two molecules of 3-phospho-D-glycerate |
Mechanism of Oxygenation of D-Ribulose 1,5-Bisphosphate by RuBisCO (Photorespiration)
In addition to its carboxylase function, RuBisCO also exhibits oxygenase activity, a process that initiates photorespiration. byjus.comnih.gov This reaction occurs when RuBisCO binds with molecular oxygen (O2) instead of CO2. byjus.comnih.gov The mechanism begins similarly to carboxylation, with the enolization of RuBP to form the 2,3-enediol(ate) intermediate. youtube.com
However, instead of reacting with CO2, this intermediate reacts with O2. nih.govnih.gov This oxygenation reaction produces a five-carbon peroxide intermediate. nih.govresearchgate.net Subsequent hydration and cleavage of this intermediate yield one molecule of 3-phospho-D-glycerate (3-PGA) and one molecule of the two-carbon compound 2-phosphoglycolate (B1263510) (2-PG). byjus.comnih.govnih.gov
Competitive Nature of Carboxylation and Oxygenation with D-Ribulose 1,5-Bisphosphate
Carbon dioxide and molecular oxygen act as competitive substrates for the RuBisCO active site, vying for reaction with the enolized RuBP intermediate. researchgate.netnih.govpnas.org This means that both carboxylation and oxygenation reactions are catalyzed by the same active site on the enzyme. researchgate.net The partitioning between the two reactions is largely determined by the relative concentrations of CO2 and O2 at the site of fixation. researchgate.netyoutube.com
When the concentration of CO2 is high relative to O2, the carboxylase reaction is favored. youtube.com Conversely, when O2 concentration is high, the oxygenase reaction becomes more prominent. byjus.com RuBisCO generally has a much higher affinity for CO2 than for O2, which favors the carboxylase reaction under many conditions. byjus.comyoutube.com However, the atmospheric concentration of O2 (about 21%) is significantly higher than that of CO2 (about 0.04%), which means that the oxygenation reaction still occurs at a substantial rate. nih.govresearchgate.net Under normal atmospheric conditions, it is estimated that more than one-third of RuBP molecules are oxygenated rather than carboxylated. nih.govresearchgate.net Temperature also influences the competition, as the solubility of CO2 in water decreases more rapidly with increasing temperature than that of O2, favoring oxygenation at higher temperatures.
Activation and Regulation of RuBisCO in Relation to D-Ribulose 1,5-Bisphosphate Binding
The activity of RuBisCO is not constant but is tightly regulated to match photosynthetic potential with environmental conditions like light intensity. youtube.com This regulation involves several mechanisms, including the binding of the substrate D-Ribulose 1,5-bisphosphate itself. For RuBisCO to be catalytically competent, its active site must first be "activated" through a process called carbamylation, which involves the binding of a non-substrate CO2 molecule to a specific lysine (B10760008) residue, followed by the binding of a Mg2+ ion. oup.comnih.gov
RuBisCO Activase Role in D-Ribulose 1,5-Bisphosphate Release and Binding
RuBisCO activase is a crucial regulatory protein that modulates the activity of RuBisCO. nih.govnih.gov One of its primary roles is to facilitate the activation of RuBisCO by removing inhibitory molecules from the active site. wikipedia.orgresearchgate.net Paradoxically, the substrate RuBP can itself act as an inhibitor. When RuBP binds to a non-carbamylated (inactive) RuBisCO active site, it forms a stable complex that prevents the necessary carbamylation and activation from occurring. nih.govnih.gov
RuBisCO activase, an ATP-dependent motor protein, binds to this inactive RuBisCO-RuBP complex and uses the energy from ATP hydrolysis to induce a conformational change in RuBisCO. nih.govresearchgate.net This change promotes the release of the tightly bound, inhibitory RuBP. wikipedia.orgyoutube.com Once the RuBP is released, the active site is free to undergo carbamylation and Mg2+ binding, transitioning the enzyme to its active state, ready for productive substrate binding and catalysis. oup.com In this way, RuBisCO activase ensures that RuBisCO can be rapidly activated in the light, when the regeneration of RuBP via the Calvin cycle is high. wikipedia.orgnih.gov
Inhibitors and Effectors of D-Ribulose 1,5-Bisphosphate Binding to RuBisCO
Besides the substrate RuBP binding to the inactive form, several other sugar phosphates and metabolites can bind to the RuBisCO active site and inhibit its activity. These inhibitors often function by mimicking the structure of RuBP or the reaction intermediates. nih.govoup.com
A well-studied, naturally occurring inhibitor is 2-carboxy-D-arabinitol 1-phosphate (CA1P) . oup.com This compound, synthesized in many plants during darkness or low light, binds very tightly to the carbamylated (active) form of RuBisCO, effectively blocking the active site and inhibiting catalysis. wikipedia.orgoup.com RuBisCO activase is also responsible for removing CA1P from the active sites in the light, allowing activity to resume. youtube.comnih.gov
Other inhibitory compounds include "misfire" products of RuBisCO's own catalytic reaction, such as D-xylulose 1,5-bisphosphate (XuBP) . oup.comnih.gov These byproducts can bind to the active site and inhibit the enzyme. oup.comnih.gov Specific phosphatases, such as XuBPase, work in concert with RuBisCO activase to remove these inhibitors and then dephosphorylate them to prevent rebinding. oup.comnih.gov
The product of the carboxylation reaction, 3-phosphoglyceric acid (PGA) , and inorganic phosphate (B84403) (Pi) can also act as competitive inhibitors of RuBisCO by binding to the active sites. nih.gov
Table 2: Key Inhibitors of RuBisCO and their Mechanism
| Inhibitor/Effector | Type of Inhibition | Mechanism of Action | Role of RuBisCO Activase |
| D-Ribulose 1,5-bisphosphate (RuBP) | Inhibition of Activation | Binds to the non-carbamylated (inactive) form of RuBisCO, preventing activation. nih.govnih.gov | Promotes the release of RuBP from the inactive site, allowing for carbamylation. wikipedia.orgyoutube.com |
| 2-carboxy-D-arabinitol 1-phosphate (CA1P) | Tight-binding, Competitive | Binds to the carbamylated (active) site, blocking substrate access. nih.govoup.com | Promotes the release of CA1P from the active site in the light. nih.gov |
| D-xylulose 1,5-bisphosphate (XuBP) | Misfire Product, Competitive | Binds to the active site, impairing catalytic function. oup.comnih.gov | Facilitates the release of XuBP from the active site. nih.gov |
| 3-phosphoglyceric acid (PGA) | Product, Competitive | Competitively binds to the active site, slowing the reaction rate. nih.gov | Not directly involved in removal. |
| Inorganic Phosphate (Pi) | Competitive | Competitively binds to the active site. nih.gov | Not directly involved in removal. |
Kinetic Parameters of D-Ribulose 1,5-Bisphosphate in Enzyme Reactions
The enzymatic reactions involving D-Ribulose 1,5-bisphosphate (RuBP), most notably those catalyzed by Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), are governed by specific kinetic parameters. These parameters define the efficiency and rate of the catalytic process under various substrate concentrations. The study of these kinetics is crucial for understanding the regulation of major metabolic pathways like the Calvin-Benson-Bassham (CBB) cycle and photorespiration. frontiersin.org
When fully activated by carbon dioxide and magnesium ions, RuBisCO exhibits typical Michaelis-Menten kinetics with respect to its substrate, RuBP. nih.gov The kinetic constants for RuBisCO are fundamental in determining the rates of carbon fixation and photorespiration in photosynthetic organisms. nih.gov The enzyme's activity is influenced by the concentrations of its substrates, CO2 and O2, which compete for the same active site. researchgate.net Partition kinetics studies with RuBisCO from Rhodospirillum rubrum have shown that in the steady state, the enzyme-bound species are partitioned between the product (3-phosphoglycerate) and the substrate (RuBP), with the majority being the ternary Michaelis complex of the enzyme, CO2, and RuBP. nih.gov
Michaelis-Menten Kinetics for D-Ribulose 1,5-Bisphosphate Substrates
The Michaelis-Menten model provides a framework for understanding the kinetics of enzymes that utilize D-Ribulose 1,5-bisphosphate. washington.edu This model describes the relationship between the initial reaction rate (v), the substrate concentration ([S], in this case, [RuBP]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). wikipedia.org The Michaelis-Menten equation is expressed as:
v = (Vmax * [S]) / (Km + [S]) wikipedia.org
In this context:
Vmax represents the maximum rate of the enzymatic reaction when the enzyme's active sites are saturated with the RuBP substrate. washington.edu
Km (the Michaelis constant) is the concentration of RuBP at which the reaction rate is half of Vmax. washington.edu It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity and vice versa.
For an enzyme like RuBisCO, the reaction rate initially increases almost linearly with the concentration of RuBP (first-order kinetics). wikipedia.org As the RuBP concentration rises and begins to saturate the enzyme, the rate increase slows down until it reaches a plateau, Vmax, where the rate becomes independent of the substrate concentration (zeroth-order kinetics). wikipedia.org
Determination of Km and Vmax for D-Ribulose 1,5-Bisphosphate Utilizing Enzymes
The kinetic parameters Km and Vmax for enzymes using RuBP are determined experimentally by measuring the reaction velocity at various substrate concentrations. utah.eduyoutube.com For RuBisCO, this involves assays that monitor the consumption of RuBP or the formation of the product, 3-phosphoglycerate (B1209933) (3-PGA). nih.gov One common method is the Lineweaver-Burk plot, a double-reciprocal plot of 1/v versus 1/[S], which linearizes the Michaelis-Menten equation and allows for graphical estimation of Km and Vmax. utah.edu However, non-linear regression analysis of the direct velocity versus substrate concentration data is now more commonly used for greater accuracy. utah.edu
Studies have determined these parameters for RuBisCO from various organisms under different conditions. For instance, fully activated spinach RuBisCO shows a Km for RuBP of 10 µM. nih.gov In transgenic tobacco plants, the kinetic properties of RuBisCO have been inferred in vivo. researchgate.net These studies provide critical data on the enzyme's performance within a cellular context. researchgate.net
Below is a table summarizing some reported kinetic parameters for enzymes interacting with D-Ribulose 1,5-bisphosphate.
| Enzyme | Organism | Parameter | Value | Conditions |
| Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) | Spinach | Km (RuBP) | 10 µM | Fully activated enzyme nih.gov |
| Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) | Transgenic Tobacco (Nicotiana tabacum) | kcat (CO2) | 3.5 mol CO2 (mol sites)⁻¹ s⁻¹ | in vivo, 25°C researchgate.net |
| Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) | Transgenic Tobacco (Nicotiana tabacum) | Km (CO2) | 8.6 µM | in vivo, 25°C researchgate.net |
| Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) | Transgenic Tobacco (Nicotiana tabacum) | Km (O2) | 226 µM | in vivo, 25°C researchgate.net |
| RuBisCO Activase | Spinach | Km (ER complex) | 2.7 µM | ER = inactive RuBisCO:RuBP complex nih.gov |
| RuBisCO Activase | Spinach | Km (CO2) | 53 µM | nih.gov |
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D-Ribulose 1,5-Bisphosphate Interactions with Other Enzymes in Related Metabolic Pathways
D-Ribulose 1,5-bisphosphate is a central metabolite in the CBB cycle, and its synthesis and regeneration involve several key enzymes. The final step in RuBP regeneration is catalyzed by Phosphoribulokinase (PRK) , which phosphorylates Ribulose-5-phosphate (Ru5P) to form RuBP, using ATP as the phosphate donor. frontiersin.orgnih.gov This reaction is a critical regulatory point in the CBB cycle.
The precursors to RuBP are generated by enzymes that are part of both the CBB cycle and the oxidative pentose (B10789219) phosphate pathway (OPPP). These include:
Ribose-5-phosphate (B1218738) isomerase (RPI) : This enzyme catalyzes the reversible conversion of Ribose-5-phosphate (R5P) to Ribulose-5-phosphate (Ru5P). frontiersin.orghmdb.ca
Ribulose-5-phosphate 3-epimerase (RPE) : RPE catalyzes the reversible interconversion of Xylulose-5-phosphate (Xu5P) to Ru5P. frontiersin.orghmdb.ca RPE plays a crucial role in directing pentose phosphates between the CBB cycle and the OPPP. frontiersin.org
Fructose-1,6-bisphosphatase (FBP) : The chloroplastic isoform of this enzyme (cpFBP) is involved in the regeneration phase of the Calvin cycle, contributing to the production of precursors for RuBP synthesis. mdpi.com
Furthermore, the oxygenase activity of RuBisCO produces 2-phosphoglycolate, which enters the photorespiratory pathway. researchgate.netpnas.org This pathway involves a series of enzymatic reactions to salvage the carbon, eventually regenerating 3-phosphoglycerate that can re-enter the CBB cycle. Thus, the fate of RuBP directly links the CBB cycle with photorespiration.
Metabolic Regulation and Pool Dynamics of D Ribulose 1,5 Bisphosphate
Regulation of D-Ribulose 1,5-Bisphosphate Levels in Photosynthetic Organisms
The regulation of RuBP levels is essential for balancing the light-dependent and light-independent reactions of photosynthesis. This ensures that the rate of carbon fixation is synchronized with the availability of ATP and NADPH produced during the light reactions.
Environmental Factors Influencing D-Ribulose 1,5-Bisphosphate Pool Size
The pool size of RuBP is significantly affected by various environmental conditions, including light intensity, temperature, and carbon dioxide concentration.
Light Intensity: Light is a primary driver of photosynthesis, and as such, it directly influences the RuBP pool. At low light intensities, the regeneration of RuBP can become a limiting factor for photosynthesis. oup.com The binding of RuBP to uncarbamylated sites on the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) plays a significant inhibitory role under these conditions. oup.com As light intensity increases, the rate of RuBP regeneration generally increases, leading to a larger pool size, up to a saturation point. fiveable.me
Temperature: Temperature affects the enzymatic reactions involved in both the synthesis and consumption of RuBP. In sweet potato, for instance, RuBP pool sizes were observed to decrease as temperatures increased from 10°C to 40°C. nih.gov Extreme temperatures can negatively impact photosynthetic efficiency by denaturing enzymes or impairing the coupling of ATP synthesis to electron transport, which can lead to a decline in RuBP pools. fiveable.menih.gov High temperatures can also increase the production of inhibitory misfire products from RuBisCO catalysis, further impacting RuBP levels. oup.com
Carbon Dioxide (CO2) Concentration: The concentration of CO2 directly influences the rate at which RuBP is consumed by RuBisCO. An increase in CO2 concentration generally leads to a decrease in the RuBP pool size as it is consumed for carbon fixation. nih.gov Conversely, at low CO2 levels, the ability to use RuBP becomes more limiting than the ability to regenerate it, which can lead to an accumulation of RuBP. researchgate.net
Table 1: Impact of Environmental Factors on D-Ribulose 1,5-Bisphosphate (RuBP) Pool Size
| Environmental Factor | Effect on RuBP Pool Size | Underlying Mechanism |
|---|---|---|
| Light Intensity | Increases with intensity (up to a point) | Increased ATP and NADPH production from light reactions drives RuBP regeneration. |
| Temperature | Decreases with increasing temperature (in some species) | Affects enzyme kinetics and membrane stability, potentially reducing regeneration capacity. nih.gov |
| CO2 Concentration | Decreases with increasing concentration | Higher CO2 levels increase the rate of RuBP consumption by RuBisCO. nih.gov |
Light-Dependent Regulation of D-Ribulose 1,5-Bisphosphate Regeneration
The regeneration of RuBP is a light-dependent process, intricately linked to the products of the light reactions of photosynthesis. tutorchase.com This regulation ensures that the Calvin cycle does not wastefully consume ATP and NADPH in the dark. fiveable.me
Several key enzymes in the CBB cycle are activated by light-dependent mechanisms. Thioredoxin, a small regulatory protein, is activated by the light reactions and in turn activates enzymes such as fructose-1,6-bisphosphatase and sedoheptulose-1,7-bisphosphatase by reducing their disulfide bonds. fiveable.me The activation of these enzymes is crucial for the regeneration of RuBP. fiveable.me
RuBisCO activase is another key regulatory enzyme that modulates RuBisCO activity in response to light. fiveable.menih.gov It removes inhibitory sugar phosphates, including RuBP itself, from the active sites of RuBisCO, a process that requires ATP. nih.govwikipedia.org The activity of RuBisCO activase is sensitive to the ATP/ADP ratio, which increases in the light, thus linking RuBisCO activation to the light-dependent energy supply. nih.govwikipedia.org Furthermore, light-induced increases in stromal pH and Mg2+ concentration are necessary for the carbamylation of RuBisCO, a prerequisite for its catalytic activity. fiveable.mescience20.com
D-Ribulose 1,5-Bisphosphate Homeostasis in Chloroplasts
Maintaining a stable level of RuBP within the chloroplasts is crucial for the continuous operation of the Calvin cycle. This homeostasis is achieved through a balance between the rate of RuBP regeneration and its consumption by RuBisCO.
The concentration of RuBP in the chloroplast stroma is significantly higher than that of its substrate, CO2. frontiersin.org However, the total pool of available carbon, primarily as bicarbonate, is comparable to the concentration of RuBisCO active sites. frontiersin.org The transition from dark to light increases the bicarbonate concentration in the stroma. frontiersin.org
The activity of RuBisCO is a key determinant of RuBP homeostasis. Under conditions where the capacity for RuBP regeneration exceeds the capacity of RuBisCO to consume it, there is an abundance of ATP and reducing power, which supports high RuBisCO activity. nih.gov Conversely, when the rate of RuBP consumption is limited, for example by low CO2 availability, RuBP levels can increase. researchgate.net The regulation of RuBisCO by inhibitory compounds and the action of RuBisCO activase are also critical for maintaining RuBP homeostasis. oup.com
Metabolic Control Analysis Applied to D-Ribulose 1,5-Bisphosphate Pathways
Metabolic Control Analysis (MCA) is a quantitative framework used to understand how the control of metabolic pathways is distributed among the various enzymes and reactions. nih.govnih.govwikipedia.orgfiveable.me Instead of a single "rate-limiting step," MCA posits that control is shared among multiple steps in a pathway. nih.govfiveable.me
In the context of the CBB cycle, MCA can be used to determine the degree of control that each enzyme exerts on the flux through the pathway and on the concentration of metabolites like RuBP. nih.gov For example, MCA can quantify the flux control coefficient of enzymes like sedoheptulose-1,7-bisphosphatase and fructose-1,6-bisphosphatase, which are involved in the regeneration of RuBP. fiveable.me By identifying the steps with the highest control coefficients under different conditions, researchers can pinpoint potential targets for manipulation to improve photosynthetic efficiency. nih.govnih.gov This approach avoids the trial-and-error method of targeting a presumed single rate-limiting step. nih.gov
D-Ribulose 1,5-Bisphosphate as a Regulatory Signal in Plant Metabolism
Beyond its role as a substrate for RuBisCO, RuBP itself can act as a regulatory molecule. nih.gov The binding of RuBP to the uncarbamylated active site of RuBisCO acts as an inhibitor, preventing the enzyme from becoming catalytically active. oup.comwikipedia.org This is particularly significant at low light levels when the regeneration of RuBP might outpace the activation of RuBisCO. oup.com
The concentration of RuBP, in conjunction with the levels of other metabolites like 3-phosphoglycerate (B1209933) (PGA), provides feedback on the status of the Calvin cycle. For example, a high RuBP to PGA ratio can indicate a limitation in RuBisCO activity, while a low ratio might suggest a bottleneck in RuBP regeneration. nih.gov This information can then modulate the activity of various enzymes in the CBB cycle and other related metabolic pathways, ensuring a coordinated response to changing metabolic demands.
Analytical Techniques for Quantification of D-Ribulose 1,5-Bisphosphate
Accurate quantification of D-ribulose 1,5-bisphosphate (RuBP) is critical for assessing photosynthetic efficiency and metabolic flux. mtoz-biolabs.com A variety of analytical techniques, each with distinct principles and applications, have been developed to measure the concentration of this key metabolite in biological samples.
Spectrophotometric assays provide a foundational method for quantifying D-ribulose 1,5-bisphosphate, often through the use of coupled enzyme systems. These assays link the consumption of RuBP by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) to a series of subsequent enzymatic reactions that result in a change in absorbance of a specific chromophore, such as the oxidation or reduction of a pyridine (B92270) nucleotide (NADH or NADPH).
The principle involves initiating the primary reaction with RuBisCO and RuBP. The product of this reaction, 3-phosphoglycerate (3-PGA), is then used as a substrate in a secondary reaction. This coupling strategy creates a cascade where the rate of change in absorbance, measured by a spectrophotometer, is directly proportional to the activity of the primary enzyme and, consequently, the concentration of the initial substrate, RuBP. For instance, the conversion of 3-PGA can be linked to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm. This approach allows for continuous monitoring of the reaction kinetics.
Chromatographic techniques are powerful tools for separating D-ribulose 1,5-bisphosphate from complex biological matrices, thereby enabling precise quantification.
High-Performance Liquid Chromatography (HPLC): Anion-exchange chromatography is a particularly effective mode of HPLC for separating negatively charged molecules like RuBP. nih.gov The stationary phase, such as a Mono-Q column, is positively charged and binds the phosphate (B84403) groups of RuBP. Elution is typically achieved by applying a salt gradient (e.g., NaCl), where the increasing salt concentration displaces the bound RuBP from the column, allowing for its separation from other metabolites and impurities. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its low volatility, RuBP cannot be directly analyzed by GC. It first requires a chemical derivatization step to convert it into a more volatile and thermally stable compound. This process, often involving silylation, makes the molecule suitable for introduction into the gas chromatograph, where it is separated based on its boiling point and interactions with the column before being detected by a mass spectrometer. massbank.eu
Thin-Layer Chromatography (TLC): A simpler, non-instrumental method involves the separation of RuBP from its reaction products, like 3-PGA, on a thin-layer plate. nih.gov While less quantitative than HPLC or GC-MS, TLC provides a reproducible and relatively interference-free method for assaying RuBisCO activity by visualizing the separation of substrate and product. nih.gov
Mass spectrometry (MS) has become an indispensable tool for the analysis of D-ribulose 1,5-bisphosphate, offering high accuracy, specificity, and sensitivity. mtoz-biolabs.com It works by measuring the mass-to-charge ratio (m/z) of ionized molecules, which allows for unambiguous identification and quantification.
Typically, MS is coupled with a chromatographic separation technique (LC-MS or GC-MS) to analyze complex mixtures. mtoz-biolabs.com In LC-MS, after separation by HPLC, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this purpose, often in negative ion mode to detect the anionic RuBP molecule. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govnih.gov
Enzymatic cycling assays are highly sensitive methods used for the quantification of low concentrations of D-ribulose 1,5-bisphosphate. This technique amplifies the analytical signal by repeatedly cycling the target molecule through a series of enzymatic reactions. The regeneration phase of the Calvin-Benson-Bassham cycle provides the basis for this approach. nih.govresearchgate.net
In a typical assay, RuBP is converted to a product by an initial enzyme. This product is then regenerated back to RuBP by a series of other enzymes, such as ribose-5-phosphate (B1218738) isomerase (RPI), ribulose-5-phosphate epimerase (RPE), and phosphoribulokinase (PRK). nih.govnih.gov In one or more steps of this cycle, a co-factor like NADH or ATP is consumed or produced. By measuring the rate of change of this co-factor spectrophotometrically or fluorometrically, the concentration of the initial RuBP can be determined. The amplification comes from the fact that a single molecule of RuBP can cause the conversion of many molecules of the measured co-factor as it passes through the cycle multiple times.
Isotopic Labeling Studies with D-Ribulose 1,5-Bisphosphate
Isotopic labeling is a powerful methodology used to trace the dynamic flow of metabolites through biochemical pathways. nih.gov By introducing isotopically labeled substrates, such as ¹³CO₂ or ¹⁴CO₂, into a biological system, researchers can follow the journey of the labeled atoms as they are incorporated into various intermediates, including D-ribulose 1,5-bisphosphate. nih.govnih.gov These studies are fundamental for quantifying metabolic fluxes and understanding network operations in vivo. nih.govnih.gov
Tracing carbon flow through RuBP provides critical insights into the kinetics and regulation of the Calvin-Benson cycle. nih.gov The experimental approach typically involves pulse-labeling experiments where a photosynthetic organism is exposed to a carbon source enriched with a heavy isotope, most commonly ¹³CO₂. nih.gov
Following the introduction of the label, samples are collected at various time points. The metabolites are extracted, and RuBP is separated, usually by chromatography. The isotopic enrichment in the RuBP pool is then analyzed using mass spectrometry. This analysis reveals the rate at which the unlabeled (M0) fraction of RuBP is depleted and replaced by labeled isotopomers (M+1, M+2, etc.). nih.gov
These data allow for the calculation of key metabolic parameters:
Pool Turnover Rate: The speed at which the entire RuBP pool is synthesized and consumed. Studies have shown that Calvin-Benson intermediates can become fully labeled rapidly, indicating a complete turnover of the active pool. nih.gov
Metabolic Flux: The rate of carbon assimilation into RuBP and its subsequent conversion, providing a direct measure of the carboxylation rate in vivo.
Pathway Dynamics: The labeling patterns of different carbon atoms within the RuBP molecule can reveal complex pathway dynamics, as some positions may take many turns of the cycle to become fully labeled due to fluxes and bond rearrangements. nih.gov
Flux Analysis using Isotopically Labeled D-Ribulose 1,5-Bisphosphate
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. 13cflux.net When coupled with isotopically labeled compounds, such as D-ribulose 1,5-bisphosphate (RuBP) enriched with stable isotopes like ¹³C, it provides a detailed map of carbon flow through metabolic pathways. 13cflux.netwikipedia.org
In studies of photosynthesis, ¹³CO₂ is often used as a tracer to follow the path of carbon as it is incorporated into RuBP and subsequently distributed throughout the Calvin-Benson cycle and other interconnected pathways. nih.gov By analyzing the mass distribution of isotopes in various metabolites over time, researchers can deduce the flux, or rate, of each enzymatic reaction. wikipedia.orgnih.gov This method is instrumental in identifying metabolic bottlenecks and understanding how environmental or genetic perturbations affect carbon assimilation. nih.govvanderbilt.edu
For instance, ¹³C-MFA can reveal the partitioning of carbon between carbohydrate synthesis (like starch and sucrose) and the regeneration of RuBP itself. nih.gov The labeling pattern in downstream metabolites, such as 3-phosphoglycerate (3-PGA), provides direct evidence of the carboxylase activity of the enzyme RuBisCO, which catalyzes the initial carbon fixation step. frontiersin.orgnih.gov
Table 1: Key Steps and Outcomes of ¹³C-Metabolic Flux Analysis in RuBP-related pathways
| Step | Description | Key Outcome |
| Isotope Labeling | Introduction of a ¹³C-labeled substrate (e.g., ¹³CO₂) into the biological system. nih.gov | Incorporation of the isotope into D-ribulose 1,5-bisphosphate and other metabolites. nih.gov |
| Metabolite Extraction | Quenching of metabolic activity and extraction of intracellular metabolites. | Preservation of the isotopic labeling patterns in metabolites. |
| Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Analysis | Measurement of the mass isotopomer distribution of key metabolites. frontiersin.org | Quantification of the relative abundance of different isotopologues for each metabolite. frontiersin.org |
| Computational Modeling | Use of computational algorithms to fit the experimental labeling data to a metabolic network model. nih.gov | Estimation of intracellular metabolic fluxes throughout the network. nih.gov |
This table provides a simplified overview of the ¹³C-MFA workflow.
Structural Elucidation and Conformational Analysis of D-Ribulose 1,5-Bisphosphate in Solution and Enzyme Complexes
Understanding the three-dimensional structure and conformational dynamics of D-ribulose 1,5-bisphosphate is crucial for comprehending its interactions with enzymes, particularly RuBisCO. scispace.com A variety of biophysical techniques are employed to study RuBP both in its free state in solution and when bound to enzymes.
The conformation of RuBP can change significantly upon binding to an enzyme's active site. scispace.com These structural insights are vital for explaining the catalytic mechanism and specificity of enzymes like RuBisCO.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. In the context of D-ribulose 1,5-bisphosphate, NMR can provide information about the conformation of the sugar phosphate and its interactions with binding partners, such as the active site of RuBisCO. While direct NMR studies on RuBP complexes can be challenging due to the size of the enzyme, NMR is used to detect position-specific labeling in metabolites derived from isotopically labeled RuBP, which aids in flux analysis. nih.gov
X-ray crystallography is a primary method for determining the high-resolution three-dimensional structure of molecules, including large protein complexes. nih.gov By crystallizing an enzyme in the presence of D-ribulose 1,5-bisphosphate or a stable analog, researchers can obtain a detailed atomic-level picture of how the substrate binds to the active site.
Numerous crystal structures of RuBisCO from various organisms have been solved in complex with RuBP or its transition-state analogs, such as 2-carboxy-D-arabinitol-1,5-bisphosphate (CABP). iucr.orgnih.gov These structures have revealed critical information about the conformational changes that occur in both the enzyme and the substrate upon binding. For example, the binding of RuBP often induces a "closed" conformation in the enzyme, where a flexible loop moves to cover the active site, shielding the reaction from the solvent. scispace.comnih.gov
Table 2: Selected PDB Entries for RuBisCO-RuBP/Analog Complexes
| PDB ID | Organism | Ligand | Resolution (Å) | Key Findings |
| 5IU0 | Arabidopsis thaliana | 2-carboxy-D-arabinitol-1,5-bisphosphate | 1.5 | Provides a structural framework for understanding A. thaliana RuBisCO and potential catalytic differences conferred by small-subunit isoforms. iucr.org |
| 1RXO | Spinach | 2-carboxy-D-arabinitol-1,5-bisphosphate | 2.4 | Detailed analysis of subunit interactions and the binding of the reaction-intermediate analogue to the active site. researchgate.net |
| Not specified | Rhodospirillum rubrum | D-ribulose 1,5-bisphosphate | 2.9 | Elucidation of the three-dimensional structure of a simpler dimeric form of RuBisCO. nih.gov |
This table highlights some examples of crystallographic studies that have been instrumental in understanding RuBP-enzyme interactions.
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. slu.se These simulations provide insights into the dynamic behavior of D-ribulose 1,5-bisphosphate and its interactions with enzymes that are not readily accessible through experimental techniques alone.
MD simulations can be used to:
Investigate the conformational flexibility of RuBP in solution and within the enzyme's active site.
Model the process of RuBP binding to and unbinding from the enzyme.
Explore the energetic landscape of the enzymatic reaction, including the formation of transition states. nih.govsci-hub.se
Analyze the communication and interactions between different subunits of large enzyme complexes like RuBisCO. slu.se
For example, MD simulations have been used to study the migration of gaseous substrates, CO₂ and O₂, within the RuBisCO structure and their interaction with the RuBP-bound active site. slu.seslu.se These studies have provided valuable information on the factors that determine the enzyme's specificity for carbon dioxide over oxygen. slu.seslu.se
In Vitro Reconstitution of D-Ribulose 1,5-Bisphosphate Dependent Systems
In vitro reconstitution involves the purification of individual components of a biological system and then combining them in a controlled test-tube environment to study their function. This approach allows researchers to dissect complex processes by systematically adding or removing components.
For D-ribulose 1,5-bisphosphate-dependent systems, such as the Calvin-Benson cycle, in vitro reconstitution has been instrumental in understanding the roles of individual enzymes and regulatory factors. nih.gov By combining purified enzymes like RuBisCO, phosphoribulokinase (PRK), and others with the necessary substrates, including RuBP, ATP, and NADPH, scientists can recreate portions of the carbon fixation pathway. nih.govnih.gov
These reconstituted systems allow for:
The detailed kinetic characterization of individual enzymes in the absence of confounding factors present in a whole-cell extract.
The identification of essential components and regulatory molecules. For instance, the protein CP12 has been shown to regulate the activity of PRK and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in a redox-dependent manner in some organisms. nih.gov
The study of the assembly of multi-enzyme complexes and their impact on metabolic channeling.
A significant achievement in this area is the successful reconstitution of enzymatic cascades that can convert 3-phosphoglycerate back into D-ribulose-1,5-bisphosphate, demonstrating the feasibility of creating a self-sustaining cycle for potential applications in biocatalytic carbon dioxide fixation. ebi.ac.uk
Compound Information Table
Evolutionary and Comparative Aspects of D Ribulose 1,5 Bisphosphate Metabolism
Phylogenetic Distribution of D-Ribulose 1,5-Bisphosphate Dependent Pathways
The metabolic pathways dependent on D-ribulose 1,5-bisphosphate (RuBP), primarily the Calvin-Benson-Bassham (CBB) cycle, are fundamental to life's ability to convert inorganic carbon into biomass. The central enzyme of this pathway, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), and therefore the substrate RuBP, are found across all three domains of life: Bacteria, Archaea, and Eukarya. researchgate.nettaylorandfrancis.com This widespread distribution underscores the ancient origins and fundamental importance of RuBP-mediated carbon fixation.
In the domain Eukarya, RuBP-dependent pathways are hallmarks of photosynthetic organisms, including higher plants and algae. nih.gov Similarly, in the Bacteria domain, these pathways are prominent in cyanobacteria and various chemoautotrophic bacteria. nih.govoup.com Analysis of RuBisCO genes from diverse environments like deep-sea hydrothermal vents has revealed significant phylogenetic diversity, with sequences related to those from proteobacteria and cyanobacteria, indicating a global distribution and contribution to primary production in even the most extreme ecosystems. oup.comnih.gov
The discovery of RuBisCO-like proteins and functional RuBisCO enzymes in the Archaea domain has further expanded the known phylogenetic reach of RuBP-dependent metabolism. researchgate.netnih.gov Until recently, only two forms of RuBisCO were recognized, but the identification of a third form (Form III) in several archaeal species, such as Methanococcus jannaschii and Archaeoglobus fulgidus, confirms that the capacity for RuBP-dependent CO2 fixation exists in this domain. nih.gov Evolutionary studies classify RuBisCO into four main isoforms (I, II, III, and IV), all of which are believed to have evolved from a common ancestral protein. nih.gov Form I is the most prevalent in nature, found in cyanobacteria, algae, and higher plants, while Form II is found in some proteobacteria, and Form III is characteristic of certain archaea. nih.govnih.gov The broadest phylogenetic view suggests that the machinery for RuBP metabolism is a deeply rooted evolutionary trait, central to autotrophy across the planet. nih.govnih.gov
Evolution of RuBisCO and its Interaction with D-Ribulose 1,5-Bisphosphate
The evolution of RuBisCO is intrinsically linked to the changing geochemistry of Earth's atmosphere and its complex interaction with its substrate, D-ribulose 1,5-bisphosphate. nih.gov RuBisCO is an ancient enzyme, and it is hypothesized that it evolved from a non-CO2-fixing ancestor, as suggested by the existence of related RuBisCO-like proteins (RLPs) which lack key residues for carboxylation. researchgate.net The primordial atmosphere in which RuBisCO first emerged was rich in CO2 and poor in oxygen, conditions under which the enzyme's primary carboxylase function would have been highly efficient.
A pivotal moment in RuBisCO's evolution was the rise of atmospheric oxygen, a direct consequence of the very oxygenic photosynthesis that the CBB cycle enables. bioninja.com.au This created a major challenge, as RuBisCO also promiscuously catalyzes a competing oxygenation reaction with O2, using RuBP to produce one molecule of 3-phosphoglycerate (B1209933) and one molecule of the inhibitory compound 2-phosphoglycolate (B1263510). nih.govbioninja.com.au This "inefficient" oxygenase activity initiated the evolution of the photorespiratory pathway to salvage the carbon from 2-phosphoglycolate. taylorandfrancis.com The evolution of different RuBisCO forms reflects adaptations to varying O2 and CO2 concentrations. For instance, the emergence of the multi-subunit Form I RuBisCO, which uniquely features small subunits, is thought to be a response to increasing atmospheric O2 levels. nih.gov
The interaction between RuBisCO and RuBP is a highly regulated, multi-step process. For catalysis to occur, a specific lysine (B10760008) residue in the active site must first be carbamylated by a CO2 molecule (acting as a cofactor) and then complexed with a magnesium ion (Mg2+). researchgate.netbioninja.com.au Only after this activation can the enzyme bind RuBP. portlandpress.com The binding of RuBP initiates the reaction, leading to its enolization, which is the first step toward carboxylation or oxygenation. illinois.edu However, this interaction can also lead to inhibition. If RuBP binds to an uncarbamylated active site, it forms a dead-end complex that inactivates the enzyme. researchgate.net This necessitates the action of another enzyme, RuBisCO activase, to release the inhibitory RuBP and allow for carbamylation. portlandpress.com The evolution of RuBisCO has thus been a story of trade-offs: adapting its structure and regulation to function in a high-oxygen world while maintaining its central role in binding RuBP for carbon fixation. researchgate.net
Comparative Analysis of D-Ribulose 1,5-Bisphosphate Pool Sizes and Turnover Rates Across Organisms
The pool size of RuBP is a balance between its regeneration by the CBB cycle and its consumption by RuBisCO. In many C3 plants under normal conditions, the amount of RuBisCO active sites is a primary determinant of photosynthetic capacity. However, under conditions such as high CO2 or environmental stress, the capacity to regenerate RuBP can become the limiting factor. oup.comportlandpress.com For instance, in the green alga Chlamydomonas reinhardtii, the RuBP pool increases progressively as light intensity rises, tracking the rate of photosynthesis. nih.gov Conversely, under severe drought stress, RuBP levels can decrease significantly in C3 and C4 plants, potentially contributing to the decline in photosynthesis. researchgate.netnih.gov
The turnover rate of RuBP is dictated by the catalytic speed of RuBisCO. There are marked differences in this rate between photosynthetic pathways. RuBisCO from C4 plants generally exhibits a higher maximum carboxylation velocity (Vc) and catalytic turnover rate (kcat) than RuBisCO from C3 plants. nih.govresearchgate.net This is an evolutionary trade-off, as the faster C4 enzyme has a lower affinity for CO2, a trait that is viable only because of the CO2-concentrating mechanism in C4 plants. nih.gov Within a single pathway, such as C3, significant variation also exists. Studies on wild and cultivated rice species have shown that photosynthetically efficient wild rice exhibits a significantly higher rate of RuBP consumption and a larger Vcmax compared to cultivated varieties. researchgate.net
The following tables provide a comparative look at these parameters drawn from various studies.
| Organism/Group | Condition | Parameter | Value | Source |
|---|---|---|---|---|
| Wild Rice (O. latifolia) | Flag Leaf | RuBP Use at 10 min (nmol) | ~125 | researchgate.net |
| Cultivated Rice (O. sativa cv. IR 64) | Flag Leaf | RuBP Use at 10 min (nmol) | ~75 | researchgate.net |
| Zoysia japonica (C4 Grass) | Control (Well-watered) | RuBP Content (nmol mg-1 Chl) | ~20 | nih.gov |
| Zoysia japonica (C4 Grass) | Drought Stressed | RuBP Content (nmol mg-1 Chl) | <10 | nih.gov |
| Cynodon dactylon (C4 Grass) | Control (Well-watered) | RuBisCO Catalytic Sites (nmol mg-1 Chl) | ~10 | nih.gov |
| Chlamydomonas reinhardtii (Alga) | High Light (400 µmol photons m-2s-1) | Relative RuBP Pool Size | Increased >4-fold vs. dark | nih.gov |
| Organism | Photosynthetic Pathway | Parameter (at 25°C) | Value (s-1) | Source |
|---|---|---|---|---|
| Amaranthus retroflexus | C4 | kcat (CO2) | 5.5 | researchgate.net |
| Zea mays (Maize) | C4 | kcat (CO2) | 5.3 | researchgate.net |
| Chenopodium album (Warm-climate) | C3 | kcat (CO2) | 3.3 | researchgate.net |
| Triticum aestivum (Wheat) | C3 | kcat (CO2) | 3.5 | researchgate.net |
| Spinacia oleracea (Spinach, Cool-climate) | C3 | kcat (CO2) | 4.2 | researchgate.net |
| Oryza australiensis (Wild Rice) | C3 | Vcmax (µmol m-2s-1) | ~160 | researchgate.net |
| Oryza sativa cv. IR 64 (Cultivated Rice) | C3 | Vcmax (µmol m-2s-1) | ~110 | researchgate.net |
Future Directions and Emerging Research on D Ribulose 1,5 Bisphosphate
Engineering D-Ribulose 1,5-Bisphosphate Metabolism for Enhanced Photosynthetic Efficiency
The pursuit of enhanced photosynthetic efficiency is a key area of research, with D-Ribulose 1,5-Bisphosphate (RuBP) and its primary enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), at the center of these efforts. Photosynthetic capacity is recognized as a promising target for the metabolic engineering of crop plants to achieve higher productivity. nih.gov However, crop photosynthesis is constrained by multiple factors, including the rate of RuBP regeneration within the reductive pentose (B10789219) phosphate (B84403) cycle and the catalytic properties of RuBisCO. nih.gov
A primary challenge is RuBisCO's inefficiency; it is a notoriously slow enzyme, catalyzing only one to ten reactions per second. mit.edu Furthermore, it exhibits a competing oxygenation reaction where O₂ is used instead of CO₂, generating toxic 2-phosphoglycolate (B1263510). nih.govpnas.org This process, known as photorespiration, is energetically expensive as it requires a complex recycling pathway. nih.gov Consequently, a major objective for biochemists and molecular biologists is to engineer a RuBisCO variant where the carboxylation reaction is significantly favored over the oxygenase reaction. oup.com
Current engineering strategies are multifaceted and include:
Improving RuBisCO: Scientists are using techniques like directed evolution to create mutations that boost RuBisCO's catalytic efficiency. In one study, this approach enhanced the efficiency of a bacterial RuBisCO by up to 25%, offering hope for applying similar techniques to plant enzymes to increase crop yields. mit.edu
Engineering Photorespiratory Bypasses: To circumvent the energy loss from photorespiration, researchers are introducing novel pathways. For instance, incorporating the E. coli glycolate (B3277807) oxidation pathway into transgenic tobacco plants resulted in increased photosynthesis and biomass. nih.gov A fully synthetic pathway, the tartronyl-CoA pathway, offers an even more direct route for glycolate assimilation. nih.gov
Introducing CO₂-Concentrating Mechanisms (CCMs): Inspired by organisms like cyanobacteria, which concentrate CO₂ in protein-based microcompartments called carboxysomes, scientists are working to install similar mechanisms in plants to increase the CO₂ concentration around RuBisCO, thereby enhancing its carboxylation efficiency. nih.gov
These metabolic engineering approaches, which target various aspects of the photosynthetic network, raise hopes that engineering photosynthesis in crop species can lead to significant increases in agricultural productivity. nih.gov
Biotechnological Applications Involving D-Ribulose 1,5-Bisphosphate Dependent Enzymes
The enzymes that interact with D-Ribulose 1,5-Bisphosphate, particularly RuBisCO, are targets for a range of biotechnological applications beyond agriculture. RuBisCO's status as the most abundant protein on Earth makes it an attractive and sustainable resource. cranfield.ac.uk
Bioactive Peptides from RuBisCO: RuBisCO is a promising precursor for bioactive peptides with potential use in functional foods and pharmaceuticals. cranfield.ac.uk Enzymatic hydrolysis of RuBisCO, particularly from sources like spinach and alfalfa, has yielded peptides with a variety of demonstrated health benefits. cranfield.ac.uk
| Bioactivity | Source Organism(s) | Reference(s) |
| Antihypertensive | Spinach, Alfalfa | cranfield.ac.uk |
| Opioid-like | Spinach, Alfalfa | cranfield.ac.uk |
| Antioxidant | Spinach, Alfalfa | cranfield.ac.uk |
| Antimicrobial | Spinach, Alfalfa | cranfield.ac.uk |
| Food Intake Stimulating | Spinach, Alfalfa | cranfield.ac.uk |
Microbial Biotechnology for Greenhouse Gas Regulation: RuBisCO's role is not limited to photosynthetic organisms. In the methanotroph Methylococcus capsulatus strain Bath, RuBisCO is essential for growth, playing a key role in a functional Calvin-Benson-Bassham (CBB) cycle to assimilate CO₂. nih.gov This discovery highlights a potential role for these microbes in biogeochemical carbon cycling and the regulation of greenhouse gases. nih.gov Similarly, in the obligate chemolithotroph Thiobacillus neapolitanus, RuBPCase activity adapts to changing CO₂ levels, a feature that could be harnessed in engineered microbial systems. researchgate.net
Foundational Knowledge for Metabolic Engineering: A deep understanding of the regulatory networks involving RuBP is crucial for engineering organisms for various biotechnological purposes. nih.gov Research in methylotrophic bacteria has revealed an unexpected and critical regulatory role for RuBP in one-carbon assimilation, demonstrating its importance beyond the canonical CBB cycle. nih.gov
Novel Regulatory Mechanisms of D-Ribulose 1,5-Bisphosphate Metabolism
The metabolism of D-Ribulose 1,5-Bisphosphate is controlled by a complex web of regulatory mechanisms that are the subject of ongoing research. RuBP itself is emerging as a significant regulatory molecule. It can act as an inhibitor by binding to the inactive, non-carbamylated sites of RuBisCO, thereby blocking the enzyme's activation. wikipedia.orgnih.gov
The regeneration of RuBP is a tightly controlled process involving multiple enzymes that are part of both the CBB cycle and the pentose phosphate pathway. nih.gov
Key Regulatory Enzymes and Their Control:
| Enzyme | Pathway(s) | Function in CBB Cycle | Known Regulatory Mechanisms | Reference(s) |
| Ribulose-5-phosphate 3-epimerase (RPE) | CBB Cycle, Pentose Phosphate Pathway | Converts Xylulose-5-Phosphate to Ribulose-5-Phosphate | Subject to inhibition/enhancement by various metabolites. | nih.gov |
| Ribose-5-phosphate (B1218738) isomerase (RPI) | CBB Cycle, Pentose Phosphate Pathway | Converts Ribose-5-Phosphate to Ribulose-5-Phosphate | Subject to inhibition/enhancement by various metabolites. | nih.gov |
| Phosphoribulokinase (PRK) | CBB Cycle | ATP-dependent conversion of Ribulose-5-Phosphate to RuBP | Subject to inhibition/enhancement by various metabolites. | nih.gov |
| Fructose-1,6-bisphosphatase (cpFBP) | CBB Cycle, Starch Biosynthesis | Participates in RuBP regeneration. | Expression is regulated by diurnal cycles and phytohormones. | mdpi.com |
In a study on Methylobacterium, RuBP was found to have an unexpected but key regulatory function in one-carbon assimilation, highlighting its diverse roles. nih.gov Furthermore, studies on spinach and sunflower leaves have shown that after a transition to darkness, the concentration of RuBP falls rapidly. nih.gov After an initial period, the decline becomes logarithmic, which is believed to be controlled by the rate of dissociation of RuBP from the inactive sites of RuBisCO. nih.gov This demonstrates a dynamic, in-vivo regulatory interaction between the substrate and its enzyme. nih.gov
Advanced Computational Modeling of D-Ribulose 1,5-Bisphosphate Dynamics in Metabolic Systems
Advanced computational and mathematical modeling has become an indispensable tool for dissecting the complex dynamics of RuBP metabolism and RuBisCO catalysis. These models provide insights that are difficult to obtain through experimental methods alone.
Metabolic Control Analysis (MCA) is one such approach that has challenged the concept of a single "rate-limiting" step in photosynthesis. researchgate.net MCA demonstrates that control over a metabolic flux like carbon fixation is typically distributed among several enzymatic steps and is highly dependent on environmental conditions. researchgate.net
Computational methods are also used to probe the intricate molecular mechanisms of RuBisCO. For example, quantum chemical methods and cluster models have been employed to investigate the kinetic isotope effect of the carboxylation reaction, providing a deeper understanding of the catalytic process. researchgate.net These models can help define the precise roles of individual amino acid residues within the enzyme's active site. researchgate.net
Furthermore, molecular dynamics simulations are used in conjunction with high-resolution structural data from X-ray crystallography to refine the three-dimensional models of the RuBisCO enzyme complex. nih.gov This combination of techniques allows for a detailed analysis of subunit interactions and the architecture of the active site, which is crucial for rational enzyme engineering efforts. nih.gov These advanced modeling techniques provide a firm basis for proposing novel mechanisms for the full sequence of catalytic reactions. researchgate.net
Q & A
Q. What are the critical considerations for handling and storing D-ribulose 1,5-bisphosphate sodium salt (RuBP) to ensure stability in enzymatic assays?
RuBP is highly hygroscopic and prone to hydrolysis under acidic or high-temperature conditions. Store lyophilized aliquots at –80°C in airtight containers to minimize moisture absorption . For working solutions, prepare fresh in neutral pH buffers (e.g., 50 mM HEPES, pH 8.0) and use immediately to avoid degradation. Pre-cool buffers to 4°C to stabilize RuBP during Rubisco activity assays .
Q. How is RuBP purity validated in Rubisco activity assays, and what analytical methods are recommended?
Purity (>99%) is typically confirmed via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethanol:ammonia:water (7:2:1 v/v). Staining with molybdate reagent detects phosphate-containing degradation products (e.g., ribulose 5-phosphate). High-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended for quantitative analysis .
Q. What are the standard protocols for preparing RuBP as a substrate in Rubisco carboxylase activity assays?
Dissolve RuBP in CO₂-free deionized water (pH-adjusted to 8.0 with NaOH) to a final concentration of 10–20 mM. Centrifuge at 12,000 × g for 5 min to remove insoluble particulates. Validate activity by coupling the assay with NADH oxidation (via glyceraldehyde-3-phosphate dehydrogenase) and monitoring absorbance at 340 nm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in Rubisco activation kinetics when using RuBP from different suppliers?
Variations in RuBP purity, sodium salt hydration state, or residual metals (e.g., Mg²⁺) may alter Rubisco activation. Perform inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals. Pre-treat RuBP with Chelex-100 resin to remove divalent cations . Normalize results using internal controls (e.g., 2,3-diphosphoglycerate) to account for batch-specific variability .
Q. What experimental strategies mitigate RuBP oxygenation interference in studies of Rubisco’s dual carboxylase/oxygenase activity?
Use isotopic labeling (¹⁴C or ¹³C) of bicarbonate to distinguish carboxylation products (3-phosphoglycerate) from oxygenation byproducts (2-phosphoglycolate). Employ gas-tight assay systems with controlled O₂/CO₂ ratios (e.g., 2% O₂, 0.1% CO₂) to minimize oxygenase activity . Alternatively, substitute RuBP with CABP (2-carboxyarabinitol-1,5-bisphosphate), a transition-state analog that inhibits oxygenation .
Q. How does RuBP sodium salt hydration state affect crystallization trials of Rubisco complexes?
Hydrated RuBP (e.g., RuBP sodium salt hydrate) introduces variability in crystallization due to water content. Lyophilize the compound under vacuum and reconstitute in anhydrous DMSO for precise molarity. Use vapor diffusion methods with PEG 8000 as a precipitant and 20% glycerol as a cryoprotectant to stabilize Rubisco-RuBP co-crystals .
Q. What are the implications of RuBP’s instability in long-term photosynthetic modeling studies?
RuBP degradation under light or oxidative stress can skew models of Calvin-Benson cycle flux. Incorporate real-time degradation rates using ³¹P-NMR to track phosphate release. Pair with metabolic inhibitors (e.g., iodoacetamide) to arrest downstream enzymes and isolate RuBP turnover dynamics .
Methodological Notes
- Contradiction Analysis : Discrepancies in Rubisco activity between studies may arise from RuBP lot-specific impurities or assay buffer composition (e.g., Mg²⁺/HCO₃⁻ ratios). Always report supplier, CAS number (e.g., 108321-99-9), and hydration state .
- Safety : RuBP is not classified as hazardous, but wear N95 masks and gloves to avoid inhalation/contact with fine powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
